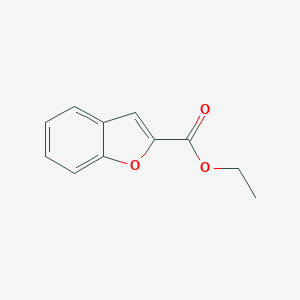

Ethyl Benzofuran-2-carboxylate

Cat. No. B045867

Key on ui cas rn:

3199-61-9

M. Wt: 190.19 g/mol

InChI Key: KAWQPOUWLVOHKU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04455427

Procedure details

A 3-neck round bottomed flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet tube, and a thermometer is charged with 24.4 g (0.2 mol) of salicyl aldehyde (Aldrich) and 800 ml of THF-EtOH (19:1) under a nitrogen atmosphere. To this solution 150 ml (0.24 mol) of potassium t-butoxide in THF (1.6M) is added dropwise over 20 min at room temperature. A milky yellow precipitate is formed during the addition. The mixture is stirred at room temperature for one hr. A solution of 57.4 g (0.24 mol) of diethyl bromomalonate (Aldrich) in 20 ml of THF is added dropwise over 10 min. The mixture becomes grayish in color. After stirring for one hr at room temperature, another portion of potassium t-butoxide in THF (150 ml, 0.24 mol) is added dropwise over 40 min at room temperature. TLC shows no starting material remaining after an additional 40 min of stirring. The mixture is poured into 500 ml of brine mixed with crushed ice and extracted twice with ethyl acetate (1 L). The organic phase is washed with brine and dried over anhydrous magnesium sulfate. Filtration and concentration affords a deep brown oil. Vacuum distillation affords pure ethyl benzofuran-2-carboxylate (boiling point 88°-91° C./0.03 mm, 32.5 g, 85%).

[Compound]

Name

salicyl aldehyde

Quantity

24.4 g

Type

reactant

Reaction Step One

Name

THF EtOH

Quantity

800 mL

Type

reactant

Reaction Step One

Name

brine

Quantity

500 mL

Type

solvent

Reaction Step Five

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:5]OC[CH2:2]1.CCO.C[C:10]([CH3:13])([O-:12])[CH3:11].[K+].Br[CH:16]([C:22](OCC)=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C1COCC1.[Cl-].[Na+].O>[O:12]1[C:10]2[CH:13]=[CH:2][CH:1]=[CH:5][C:11]=2[CH:22]=[C:16]1[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:0.1,2.3,6.7.8|

|

Inputs

Step One

[Compound]

|

Name

|

salicyl aldehyde

|

|

Quantity

|

24.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

THF EtOH

|

|

Quantity

|

800 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1.CCO

|

Step Two

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

57.4 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(=O)OCC)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

brine

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+].O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred at room temperature for one hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 3-neck round bottomed flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A milky yellow precipitate is formed during the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for one hr at room temperature

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

remaining after an additional 40 min

|

|

Duration

|

40 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

of stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with crushed ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice with ethyl acetate (1 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase is washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration and concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affords a deep brown oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Vacuum distillation

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=CC2=C1C=CC=C2)C(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 32.5 g | |

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |